molecular formula C16H19N3O2 B11974661 N'-(4-Ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

N'-(4-Ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Cat. No.: B11974661
M. Wt: 285.34 g/mol
InChI Key: ZAQPMQSOMITXMO-SFQUDFHCSA-N
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Description

N’-(4-Ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-Ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which might be crucial for its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
  • N’-(4-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
  • N’-(4-Nitrobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Uniqueness

N’-(4-Ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group might enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C16H19N3O2/c1-3-21-15-8-6-13(7-9-15)12-17-18-16(20)11-14-5-4-10-19(14)2/h4-10,12H,3,11H2,1-2H3,(H,18,20)/b17-12+

InChI Key

ZAQPMQSOMITXMO-SFQUDFHCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CN2C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C

Origin of Product

United States

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